3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone is a complex organic compound that features both benzaldehyde and pyridazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone typically involves multiple steps:
Preparation of 3,4-Dihydroxy-5-methoxybenzaldehyde: This can be obtained by reacting 5-iodovanillin with sodium hydroxide and copper sulfate solution.
Formation of the Hydrazone: The aldehyde group of 3,4-Dihydroxy-5-methoxybenzaldehyde reacts with the hydrazine derivative of 6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl to form the hydrazone linkage.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the benzaldehyde moiety can undergo oxidation to form quinones.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy and hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Mechanism of Action
The mechanism of action for this compound is not fully understood. it is believed to interact with various molecular targets through its hydrazone linkage and aromatic rings, potentially affecting enzyme activity and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzaldehyde: Lacks the methoxy group and the pyridazinyl hydrazone moiety.
5-Methoxy-3,4-dihydroxybenzaldehyde: Similar structure but without the pyridazinyl hydrazone group.
Vanillin: Contains a methoxy group but lacks the hydroxyl groups and the pyridazinyl hydrazone moiety.
Uniqueness
The presence of both the benzaldehyde and pyridazinyl hydrazone groups makes 3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone unique, providing it with distinct chemical and biological properties that are not found in simpler analogs.
Properties
CAS No. |
882864-78-0 |
---|---|
Molecular Formula |
C23H26N4O5 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-[(2E)-2-[(3,4-dihydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-(4-pentoxyphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H26N4O5/c1-3-4-5-10-32-17-8-6-16(7-9-17)22-18(13-21(29)26-27-22)25-24-14-15-11-19(28)23(30)20(12-15)31-2/h6-9,11-14,28,30H,3-5,10H2,1-2H3,(H2,25,26,29)/b24-14+ |
InChI Key |
IZGHIXAWVBZIFM-ZVHZXABRSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2N/N=C/C3=CC(=C(C(=C3)OC)O)O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2NN=CC3=CC(=C(C(=C3)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.